![molecular formula C12H10F5NO2 B2818093 (3,4-Difluorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034594-80-2](/img/structure/B2818093.png)
(3,4-Difluorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
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Description
(3,4-Difluorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, also known as DTAM, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DTAM is a small molecule that belongs to the class of azetidinones, which are known for their diverse biological activities.
Scientific Research Applications
Antifungal Drug Development
(3,4-Difluorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone: (let’s call it DFP-TFA ) exhibits potential as a scaffold for antifungal drug development. Researchers have explored its derivatives to enhance efficacy against fungal infections. For instance, Voriconazole (VN), an established antifungal drug, has been modified using DFP-TFA to create novel derivatives with improved properties .
Fluorinated Pyridine Synthesis
DFP-TFA contains fluorine atoms, making it valuable for synthesizing fluorinated pyridines. The reaction of DFP-TFA with appropriate reagents can yield 2-fluoropyridine and 2,6-difluoropyridine, which find applications in pharmaceuticals, agrochemicals, and materials science .
Boronic Acid Derivatives
DFP-TFA can serve as a precursor for boronic acid derivatives. For example, 3,4-difluorophenylboronic acid, derived from DFP-TFA, is useful in Suzuki-Miyaura cross-coupling reactions. These reactions enable the synthesis of complex organic molecules, including pharmaceutical intermediates .
properties
IUPAC Name |
(3,4-difluorophenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F5NO2/c13-9-2-1-7(3-10(9)14)11(19)18-4-8(5-18)20-6-12(15,16)17/h1-3,8H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMSLELSSHQMBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone |
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